molecular formula C20H23N5O3 B2625877 3-(3-hydroxypropyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896837-69-7

3-(3-hydroxypropyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2625877
CAS No.: 896837-69-7
M. Wt: 381.436
InChI Key: YBTMYJGAEIJARM-UHFFFAOYSA-N
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Description

3-(3-hydroxypropyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the class of purine derivatives. Purine derivatives are known for their significant roles in various biological processes, including DNA and RNA synthesis. This particular compound features a unique structure with a hydroxypropyl group, dimethyl substitutions, and a phenethyl group, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-hydroxypropyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactionsKey reagents often used in these steps include halogenated precursors, organometallic reagents, and catalysts such as palladium for coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-hydroxypropyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the imidazo[2,1-f]purine core or the phenethyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield ketones, while substitution reactions can introduce new functional groups to the phenethyl moiety .

Scientific Research Applications

3-(3-hydroxypropyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like enzymes and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-hydroxypropyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes involved in nucleotide synthesis or DNA replication, leading to antiproliferative effects on cancer cells. The compound’s structure allows it to bind to active sites of enzymes, disrupting their normal function and inducing apoptosis in targeted cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3-hydroxypropyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its hydroxypropyl and phenethyl groups provide additional sites for chemical modification, enhancing its versatility in synthetic and medicinal chemistry .

Properties

IUPAC Name

2-(3-hydroxypropyl)-4,7-dimethyl-6-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-14-13-25-16-17(22(2)20(28)24(18(16)27)10-6-12-26)21-19(25)23(14)11-9-15-7-4-3-5-8-15/h3-5,7-8,13,26H,6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTMYJGAEIJARM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCC4=CC=CC=C4)N(C(=O)N(C3=O)CCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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